molecular formula C22H26N4O2 B12275560 2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12275560
M. Wt: 378.5 g/mol
InChI Key: VMTMMMJHLKPEPH-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and an azetidine ring, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core and an azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone

InChI

InChI=1S/C22H26N4O2/c1-5-28-19-11-10-15(12-23-19)20(27)25-13-16(14-25)26-18-9-7-6-8-17(18)24-21(26)22(2,3)4/h6-12,16H,5,13-14H2,1-4H3

InChI Key

VMTMMMJHLKPEPH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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